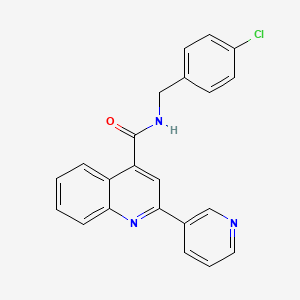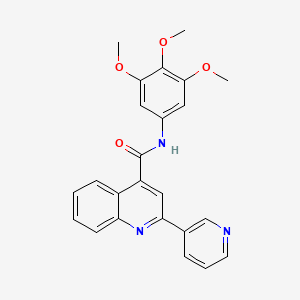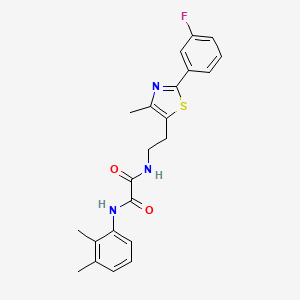![molecular formula C15H25N5O2S B11261346 1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine](/img/structure/B11261346.png)
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a propylsulfonyl group attached to a piperazine ring, which is further substituted with a pyridazinyl group containing a pyrrolidinyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine involves multiple steps, starting with the preparation of the piperazine core. The propylsulfonyl group is introduced through a sulfonylation reaction, typically using propylsulfonyl chloride in the presence of a base such as triethylamine. The pyridazinyl group is then attached via a nucleophilic substitution reaction, where the pyridazinyl halide reacts with the piperazine derivative. Finally, the pyrrolidinyl moiety is introduced through a cyclization reaction involving the appropriate amine precursor.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl ring, where nucleophiles such as amines or thiols replace halide groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of the corresponding alcohol or amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific molecular targets in the body.
Pharmacology: Research on this compound includes its pharmacokinetics and pharmacodynamics, helping to understand its absorption, distribution, metabolism, and excretion in the body.
Biochemistry: The compound is used in biochemical assays to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules, serving as a building block in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
1-(Propylsulfonyl)-4-[6-(1-pyrrolidinyl)-3-pyridazinyl]piperazine can be compared with other piperazine derivatives, such as:
1-(Propylsulfonyl)piperazine: Lacks the pyridazinyl and pyrrolidinyl groups, making it less complex and potentially less specific in its biological activity.
4-(1-Pyrrolidinyl)piperazine: Contains the pyrrolidinyl group but lacks the sulfonyl and pyridazinyl groups, leading to different chemical and biological properties.
1-(Propylsulfonyl)-4-(3-pyridazinyl)piperazine: Similar structure but without the pyrrolidinyl group, which may affect its binding affinity and specificity for certain targets.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H25N5O2S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
3-(4-propylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C15H25N5O2S/c1-2-13-23(21,22)20-11-9-19(10-12-20)15-6-5-14(16-17-15)18-7-3-4-8-18/h5-6H,2-4,7-13H2,1H3 |
Clave InChI |
ULVXISKAWPQBKY-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B11261270.png)



![2,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11261289.png)

![8-[(4-chlorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11261313.png)

![1-(3-ethylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11261325.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl (tetrahydrofuran-2-ylmethyl)carbamodithioate](/img/structure/B11261338.png)
![N-(3,5-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261363.png)
![N-(3,5-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11261364.png)
